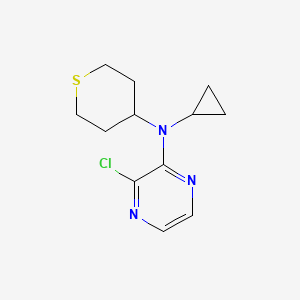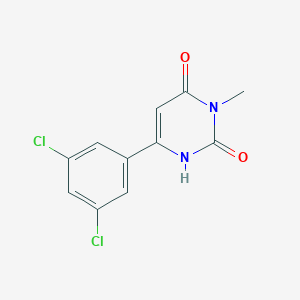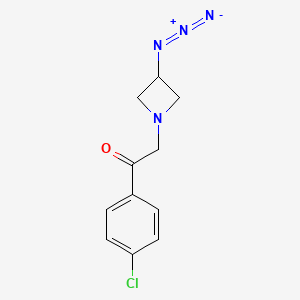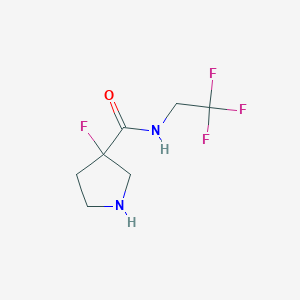
3-Fluoro-3-(3-methylbut-2-en-1-yl)azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-3-(3-methylbut-2-en-1-yl)azetidine hydrochloride is a chemical compound . It is related to 3-fluoro-3-methylbut-1-ene, which has a CAS Number of 66213-80-7 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-3-(3-methylbut-2-en-1-yl)azetidine hydrochloride are not explicitly mentioned in the search results. A related compound, 3-fluoro-3-methylbut-1-ene, has a molecular weight of 88.12 .Aplicaciones Científicas De Investigación
Nicotinic Acetylcholine Receptor Binding Properties :A compound related to 3-Fluoro-3-(3-methylbut-2-en-1-yl)azetidine hydrochloride, specifically 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, has been identified as a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. This compound, labeled with fluorine-18, shows promising properties for PET imaging of central nAChRs, particularly useful in neurological studies (Doll et al., 1999).
Antibacterial Agent Development :Research on azetidinylquinolones, closely related to 3-Fluoro-3-(3-methylbut-2-en-1-yl)azetidine hydrochloride, has shown that specific stereochemistry in azetidine moieties is critical for increasing in vitro activity and oral efficacy as antibacterial agents. This indicates potential applications in developing new antibacterial drugs (Frigola et al., 1995).
Synthesis and Antimicrobial Activity :Studies on compounds involving azetidine groups, similar to 3-Fluoro-3-(3-methylbut-2-en-1-yl)azetidine hydrochloride, have demonstrated significant antimicrobial activity, suggesting potential applications in developing new antimicrobial drugs (Mistry et al., 2016).
Synthesis of 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine Hydrochloride :A study on the synthesis of a compound structurally related to 3-Fluoro-3-(3-methylbut-2-en-1-yl)azetidine hydrochloride, specifically 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, highlights the potential for synthesizing new chemical entities that could be useful in various scientific applications (Zhang Zhi-bao, 2011).
Synthesis of ApoSense Compounds :Research on the synthesis of ApoSense compounds, including fluorine-18-labeled analogs, through nucleophilic ring opening of an aziridine precursor, points to potential applications in molecular imaging and monitoring antiapoptotic drug treatments (Basuli et al., 2012).
Propiedades
IUPAC Name |
3-fluoro-3-(3-methylbut-2-enyl)azetidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN.ClH/c1-7(2)3-4-8(9)5-10-6-8;/h3,10H,4-6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECFREBFKGEAMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1(CNC1)F)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(3-methylbut-2-en-1-yl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Fluorophenoxy)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484110.png)
![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-cyclopropylpyrimidin-4-amine](/img/structure/B1484112.png)


![2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1484116.png)



![2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1484124.png)
![1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1484125.png)

![1-{4-[3-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl}ethan-1-one](/img/structure/B1484127.png)

![6-[(2-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484132.png)